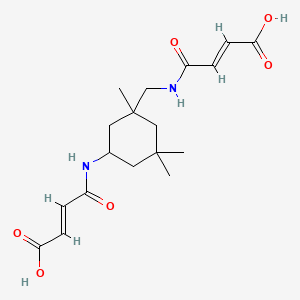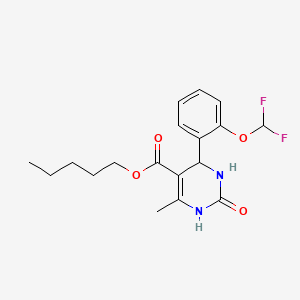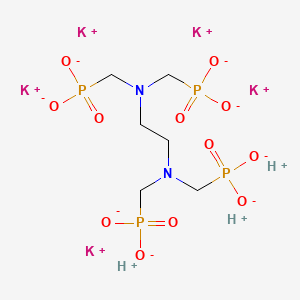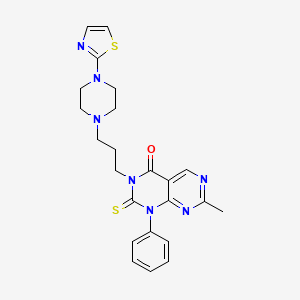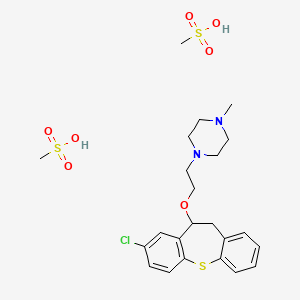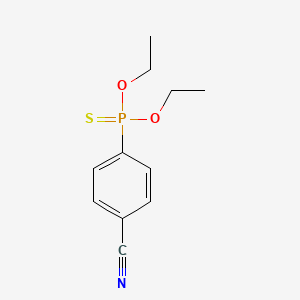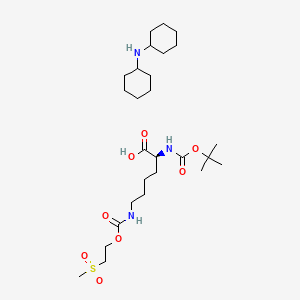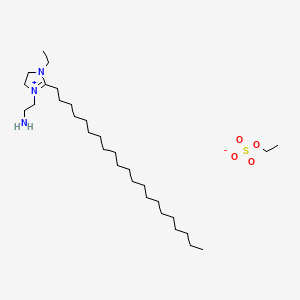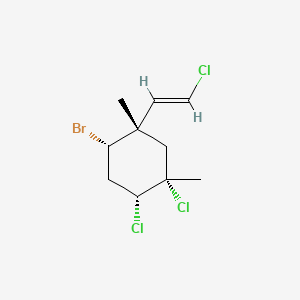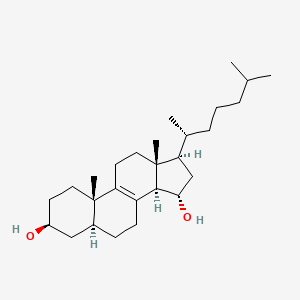
Cholest-8-ene-3,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-8-ene-3,15-diol is a sterol derivative with significant biological activity. It is a hydroxylated form of cholesterol, featuring hydroxyl groups at the 3 and 15 positions on the cholest-8-ene backbone. This compound is known for its role in inhibiting sterol synthesis and has been studied for its effects on various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholest-8-ene-3,15-diol can be synthesized through the hydroboration of cholesta-8,14-dien-3-ol. The process involves the addition of borane to the double bond, followed by oxidation to introduce the hydroxyl groups at the 3 and 15 positions . The reaction conditions typically include the use of borane-tetrahydrofuran complex and hydrogen peroxide in an alkaline medium.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving sterol intermediates. The scalability of the process would depend on the availability of starting materials and the efficiency of the hydroboration and oxidation steps.
Chemical Reactions Analysis
Types of Reactions: Cholest-8-ene-3,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the cholest-8-ene backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate in an acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Cholest-8-ene-3,15-dione.
Reduction: Cholestane-3,15-diol.
Substitution: this compound esters or ethers.
Scientific Research Applications
Cholest-8-ene-3,15-diol has been extensively studied for its role in inhibiting sterol synthesis. It has shown significant activity in lowering the levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured mammalian cells . This makes it a valuable compound in the study of cholesterol metabolism and potential therapeutic applications for hypercholesterolemia. Additionally, its effects on cellular processes make it a useful tool in biochemical and pharmacological research.
Mechanism of Action
The primary mechanism of action of cholest-8-ene-3,15-diol involves the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in the mevalonate pathway of cholesterol synthesis . By reducing the activity of this enzyme, this compound effectively lowers cholesterol levels in cells. The compound also influences the conformation of sterol intermediates, further impacting sterol synthesis.
Comparison with Similar Compounds
Cholest-8(14)-ene-3,15-diol: Another hydroxylated sterol with similar inhibitory effects on sterol synthesis.
Cholest-5-ene-3,15-diol: A sterol with a different double bond position but similar biological activity.
Cholest-8-ene-3,15-dione: The oxidized form of cholest-8-ene-3,15-diol.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its potent inhibitory effects on sterol synthesis. Its ability to lower cholesterol levels in mammalian cells makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73390-02-0 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,23-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
VEMUQVCEZWKJCR-ITGUWCBGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


